molecular formula C12H19NO5 B13539987 (3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

Cat. No.: B13539987
M. Wt: 257.28 g/mol
InChI Key: ZMNHADCKOZUFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a furo-pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the furo-pyrrole ring system. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid: Unique due to its furo-pyrrole ring system and Boc protecting group.

    (3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    (3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-methanol: Similar structure but with a methanol group instead of a carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific ring system and the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

ZMNHADCKOZUFOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.